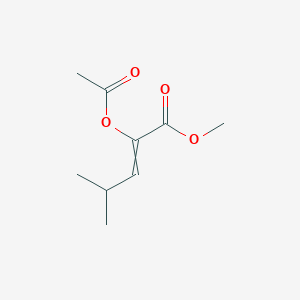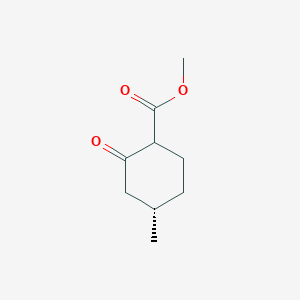
N-(2-Aminoethyl)anthracene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)anthracene-9-carboxamide is an organic compound with the molecular formula C17H16N2O. It contains a secondary amide group and a primary amine group, making it a versatile molecule in various chemical reactions . This compound is known for its aromatic structure, which includes multiple aromatic bonds and ring systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)anthracene-9-carboxamide typically involves the amidation of anthracene-9-carboxylic acid with 2-aminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane or dimethylformamide and may require a catalyst to improve the yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)anthracene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthracene-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)anthracene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is employed in the development of fluorescent probes for detecting specific biomolecules.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)anthracene-9-carboxamide involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to intercalate into DNA, affecting the DNA’s function and stability. This intercalation can inhibit the activity of DNA polymerase, leading to cell death in certain cases . Additionally, the compound’s amine group can form hydrogen bonds with various biological molecules, further influencing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9-carboxylic acid: A precursor in the synthesis of N-(2-Aminoethyl)anthracene-9-carboxamide.
9-Aminoacridine carboxamide: Known for its DNA intercalation properties and used in similar applications.
1,8-Naphthalimide derivatives: Used in OLEDs and other electronic applications.
Uniqueness
This compound stands out due to its unique combination of an aromatic structure and functional groups, making it highly versatile in various chemical reactions and applications. Its ability to intercalate into DNA and form hydrogen bonds with biological molecules gives it significant potential in medicinal chemistry and biological research .
Eigenschaften
CAS-Nummer |
920511-02-0 |
|---|---|
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
N-(2-aminoethyl)anthracene-9-carboxamide |
InChI |
InChI=1S/C17H16N2O/c18-9-10-19-17(20)16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10,18H2,(H,19,20) |
InChI-Schlüssel |
NYEQATAUHIVQAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


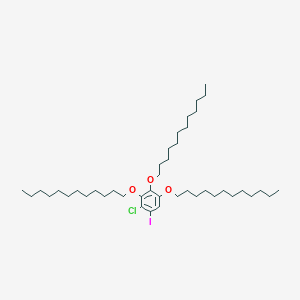

-lambda~5~-phosphane](/img/structure/B12621995.png)
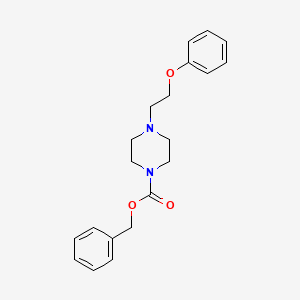

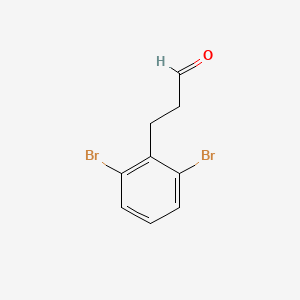
![3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B12622029.png)
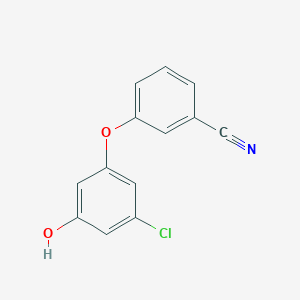
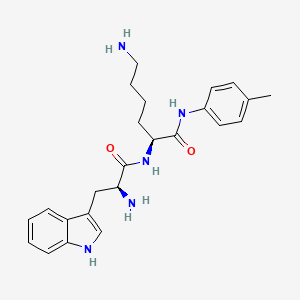
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid](/img/structure/B12622051.png)
![6-chloro-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12622054.png)

